

Technical Support Center: Investigating Off-Target Effects of NDI-091143

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Compound of Interest		
Compound Name:	NDI-091143	
Cat. No.:	B609514	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of **NDI-091143**, a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY).

Introduction to NDI-091143

NDI-091143 is a high-affinity inhibitor of human ATP-citrate lyase (ACLY) with an IC50 of 2.1 nM in ADP-Glo assays and a Ki of 7.0 nM.[1][2] It acts via an allosteric mechanism, binding to a hydrophobic cavity near the citrate-binding site.[3] This binding induces significant conformational changes in the enzyme, which indirectly block the binding and recognition of citrate.[3][4] Given its crucial role in linking glucose and lipid metabolism, ACLY is a therapeutic target for metabolic diseases and cancer.[5][6][7][8] While NDI-091143 is a potent on-target inhibitor, a thorough investigation of its off-target effects is a critical step in preclinical development to ensure its safety and specificity.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of NDI-091143?

A1: **NDI-091143** is a potent inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the synthesis of cytosolic acetyl-CoA.[5] By inhibiting ACLY, **NDI-091143** effectively blocks the conversion of citrate to acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and



cholesterol.[5][7] This on-target effect has been shown to induce dose-dependent inhibition of cancer cell clonogenic survival.[1]

Q2: Why is it important to investigate the off-target effects of NDI-091143?

A2: Investigating off-target effects is crucial for any therapeutic candidate to understand its complete pharmacological profile. Off-target binding can lead to unexpected side effects, toxicity, or even desirable therapeutic outcomes.[9] A comprehensive off-target assessment is a critical component of preclinical safety evaluation and is essential for regulatory submissions.

Q3: Are there any known off-target effects for other ACLY inhibitors that could guide my investigation of **NDI-091143**?

A3: Bempedoic acid, another ACLY inhibitor that has undergone clinical trials, has a known safety profile. Reported side effects include hyperuricemia, which can lead to gout, and an increased risk of tendon rupture. While the molecular mechanisms for these effects are not fully elucidated, they suggest potential areas for investigation when assessing **NDI-091143**. For instance, screening against enzymes involved in purine metabolism or pathways related to tendon homeostasis could be considered.

Troubleshooting Guides for Off-Target Effect Investigation

This section provides guidance on common experimental approaches to identify and validate potential off-target effects of **NDI-091143**.

Kinase Selectivity Profiling

Kinases are a large family of enzymes, and off-target inhibition of kinases is a common source of adverse effects for many drugs.

Issue: Unexpected cellular phenotype observed that is inconsistent with ACLY inhibition.

Troubleshooting Steps:

Perform a Broad Kinase Panel Screen: Screen NDI-091143 against a comprehensive panel
of kinases at a fixed concentration (e.g., 1 μM) to identify potential off-target kinase



interactions.[10][11]

- Determine IC50 for Hits: For any kinases showing significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 value. This will quantify the potency of NDI-091143 against the off-target kinase.
- Compare On-Target vs. Off-Target Potency: Compare the IC50 value for the off-target kinase with the on-target IC50 for ACLY. A large window between on-target and off-target potency suggests a lower risk of off-target effects at therapeutic concentrations.
- Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA)
 to confirm if NDI-091143 engages the identified off-target kinase in a cellular context.

Quantitative Data Summary: Kinase Selectivity

Parameter	Description	Typical Value for On-Target (ACLY)	Example Value for Off-Target Kinase "X"
Screening Concentration	Initial concentration of NDI-091143 used in the kinase panel.	N/A	1 μΜ
% Inhibition	Percentage of kinase activity inhibited at the screening concentration.	N/A	85%
IC50	Concentration of NDI- 091143 required to inhibit 50% of enzyme activity.	2.1 nM	500 nM
Selectivity Ratio	IC50 (Off-Target) / IC50 (On-Target)	N/A	238

Cellular Thermal Shift Assay (CETSA)



CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Issue: Difficulty in confirming direct binding of **NDI-091143** to a putative off-target protein identified in a screen.

Troubleshooting Steps:

- Optimize Heat Shock Conditions: Determine the optimal temperature and duration of the heat shock for the specific cell line and target protein. This is crucial for observing a clear thermal shift.
- Validate Antibody Specificity: Ensure the antibody used for Western blotting is specific for the target protein to avoid confounding results.
- Include Positive and Negative Controls: Use a known ligand for the target protein as a positive control and a vehicle (e.g., DMSO) as a negative control.
- Perform Isothermal Dose-Response (ITDR): To quantify the affinity of the interaction in cells, perform an ITDR-CETSA by incubating cells with a range of NDI-091143 concentrations at a fixed temperature.

Proteome-Wide Off-Target Identification

Chemical proteomics approaches can be used to identify off-target proteins on a global scale.

Issue: Need for an unbiased approach to discover novel off-targets of NDI-091143.

Troubleshooting Steps:

- Select an Appropriate Method: Choose a suitable chemical proteomics strategy. Options include:
 - Activity-Based Protein Profiling (ABPP): Useful if NDI-091143 can be modified with a reactive probe to covalently label interacting proteins.
 - Compound-Centric Chemical Proteomics (CCCP): Involves immobilizing NDI-091143 on a solid support to pull down interacting proteins from cell lysates.



- Proteome Integral Solubility Alteration (PISA): A high-throughput method that measures changes in protein solubility upon compound binding.
- Synthesize a Suitable Probe (if required): For ABPP or CCCP, a chemical probe based on the NDI-091143 scaffold will need to be synthesized. The linker and tag should be carefully designed to minimize interference with binding.
- Optimize Enrichment/Labeling Conditions: Titrate the concentration of the probe and optimize incubation times to maximize the signal-to-noise ratio.
- Validate Hits: Potential off-targets identified by mass spectrometry must be validated using orthogonal methods, such as CETSA, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Experimental Protocols

Kinase Selectivity Profiling Protocol (Adapted from Promega's Kinase Selectivity Profiling Systems)

- Compound Preparation: Prepare a stock solution of **NDI-091143** in 100% DMSO. For a single-point screen, a typical final assay concentration is 1 μ M. For IC50 determination, prepare a serial dilution of the compound.
- Kinase Reaction Setup:
 - Thaw the kinase and substrate/cofactor solutions provided in the kit.
 - In a 384-well plate, add the kinase reaction buffer.
 - Add the NDI-091143 solution or DMSO (vehicle control).
 - Add the kinase to initiate the pre-incubation.
 - Add the substrate/ATP mix to start the reaction.
- Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (typically 60 minutes).



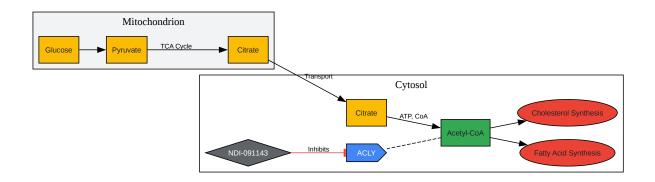
- Detection: Add the ADP-Glo[™] Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to kinase activity.
- Data Analysis: Calculate the percent inhibition for the single-point screen or fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol

- Cell Treatment: Treat cultured cells with NDI-091143 at the desired concentration or with a
 vehicle control (DMSO) for a specified time.
- Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS.
- Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes).
- Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
- Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
- Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of NDI-091143 indicates target engagement.

Visualizations

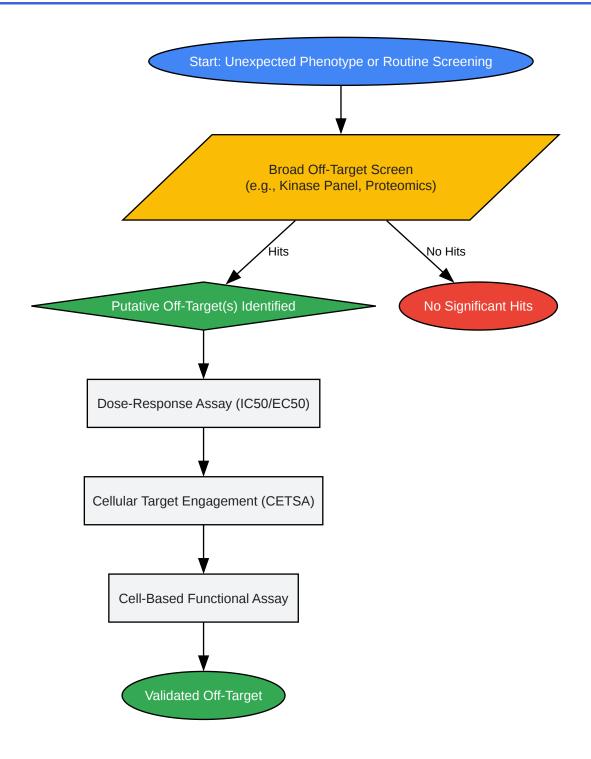




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Caption: NDI-091143 inhibits ACLY in the cytosol.





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Caption: Workflow for off-target investigation.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. NDI-091143 | ATP Citrate Lyase | TargetMol [targetmol.com]
- 3. An allosteric mechanism for potent inhibition of human ATP-citrate lyase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advance of ATP citrate lyase inhibitors for the treatment of cancer and related diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP citrate lyase (ACLY): a promising target for cancer prevention and treatment -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP-citrate lyase: genetics, molecular biology and therapeutic target for dyslipidemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 11. reactionbiology.com [reactionbiology.com]
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